(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
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Overview
Description
(4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound that belongs to the class of bisoxazoline ligands. These compounds are known for their applications in asymmetric catalysis, where they play a crucial role in facilitating enantioselective reactions. The unique structure of (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole, characterized by the presence of two oxazoline rings and two phenyl groups, contributes to its effectiveness in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydroxy compound with a nitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions in organic synthesis.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism by which (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include various transition metals, and the pathways involved often relate to the formation of chiral intermediates and transition states during catalysis.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis(4,5-dihydro-4,5-diphenyloxazole): Another bisoxazoline ligand with similar applications in asymmetric catalysis.
(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole): A structurally related compound with comparable catalytic properties.
Uniqueness
What sets (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole apart is its specific chiral configuration and the presence of two phenyl groups, which enhance its effectiveness in certain catalytic processes. Its unique structure allows for greater selectivity and efficiency in enantioselective reactions compared to some of its analogs.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBXQCXFVAYOL-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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